molecular formula C12H10F8O3S B1305823 2,2,3,3,4,4,5,5-Octafluoropentyl 4-methylbenzenesulfonate CAS No. 2264-00-8

2,2,3,3,4,4,5,5-Octafluoropentyl 4-methylbenzenesulfonate

Cat. No. B1305823
CAS RN: 2264-00-8
M. Wt: 386.26 g/mol
InChI Key: ACPMGBQCNGPAAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonate compounds often involves the reaction of a suitable precursor with a sulfonyl chloride. In the case of 2-acetylnaphthalen-6-yl 4-methylbenzenesulfonate, the precursor used was 1-(6-hydroxy-2-naphthyl)-1-ethanone, which reacted with p-toluenesulfonyl chloride to yield the title compound . This method is indicative of a general approach to synthesizing aryl sulfonates, which may be applicable to the synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl 4-methylbenzenesulfonate, although the specific details and reagents would differ due to the presence of the octafluoropentyl group.

Molecular Structure Analysis

The molecular structure of sulfonate compounds is often characterized by X-ray crystallography. For instance, the crystal structure of 2-acetylnaphthalen-6-yl 4-methylbenzenesulfonate was determined to be in the orthorhombic space group with specific cell parameters, and a notable dihedral angle between the benzene and naphthalene rings . This information is crucial as it provides insight into the molecular geometry and potential steric interactions within the molecule, which would also be relevant in analyzing the structure of 2,2,3,3,4,4,5,5-Octafluoropentyl 4-methylbenzenesulfonate.

Chemical Reactions Analysis

The reactivity of sulfonate compounds can be inferred from their role in various chemical reactions. For example, 2-Ammonio-5-chloro-4-methylbenzenesulfonate is an intermediate in the synthesis of lake red azo pigments . This suggests that sulfonate compounds can participate in complex organic reactions, potentially acting as intermediates or reactants. The presence of the octafluoropentyl group in 2,2,3,3,4,4,5,5-Octafluoropentyl 4-methylbenzenesulfonate would likely influence its reactivity, possibly making it a candidate for use in specialized chemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonate compounds can vary widely depending on their molecular structure. The solvate forms of 2-ammonio-5-chloro-4-methylbenzenesulfonate, for instance, demonstrate different types of hydrogen-bonded ladders and stacking interactions . These interactions are indicative of the compound's solubility and crystal packing, which are important physical properties. For 2,2,3,3,4,4,5,5-Octafluoropentyl 4-methylbenzenesulfonate, the fluorinated alkyl chain would likely impart unique properties such as increased hydrophobicity and possibly a lower boiling point compared to non-fluorinated analogs. These properties would be critical in understanding the compound's behavior in various environments and applications.

Scientific Research Applications

Molecular Structure and Spectroscopy Studies

  • Molecular Orbital Study : The 4-methylbenzenesulfonate anion, closely related to 2,2,3,3,4,4,5,5-octafluoropentyl 4-methylbenzenesulfonate, has been extensively studied using ab initio quantum chemical methods. Investigations into its IR and Raman spectra provided valuable insights into the vibrational modes of the anion in various salts (Ristova et al., 1999).

Synthesis and Chemical Reactions

  • Synthesis of Derivatives : Research has been conducted on the synthesis of various compounds starting from 4-methylbenzenesulfonate, demonstrating its utility in chemical synthesis. For instance, a study described the synthesis of 3-hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) through a multi-step procedure (Pan et al., 2020).
  • Multicomponent Synthesis : Organocatalytic multicomponent synthesis of polysubstituted pyrroles has been achieved using 4-methylbenzenesulfonic acid monohydrate as a catalyst, demonstrating the versatility of derivatives of 4-methylbenzenesulfonate in facilitating complex organic reactions (Zheng et al., 2015).

properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluoropentyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F8O3S/c1-7-2-4-8(5-3-7)24(21,22)23-6-10(15,16)12(19,20)11(17,18)9(13)14/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPMGBQCNGPAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379733
Record name 2,2,3,3,4,4,5,5-Octafluoropentyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,4,4,5,5-Octafluoropentyl 4-methylbenzenesulfonate

CAS RN

2264-00-8
Record name 2,2,3,3,4,4,5,5-Octafluoropentyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AG Tererntyev, AV Dudkin, I Morozik Yu - Zavod. Lab. Diagn. Mater, 2019 - zldm.ru
Successful functioning of expert systems designed for determination of the molecular structure of organic compounds by spectral characteristics requires the availability of most …
Number of citations: 2 www.zldm.ru
АГ Терентьев, АВ Дудкин, ЮИ Морозик - Заводская лаборатория …, 2019 - zldm.ru
Для успешного функционирования экспертных систем, предназначенных для установления молекулярной структуры органических соединений по спектральным …
Number of citations: 5 www.zldm.ru

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